4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12ClN3S |
|---|---|
Molecular Weight |
253.75 g/mol |
IUPAC Name |
4-(3-amino-4-chlorophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3S/c1-15(2)11-14-10(6-16-11)7-3-4-8(12)9(13)5-7/h3-6H,13H2,1-2H3 |
InChI Key |
IWNZFYWBBYHQIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis via α-Bromo Ketone Intermediate
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. For this compound, the protocol involves:
-
Synthesis of 3-nitro-4-chloroacetophenone : Nitration of 4-chloroacetophenone with concentrated HNO₃/H₂SO₄ at 0–5°C selectively introduces a nitro group at the meta position relative to the ketone, yielding 3-nitro-4-chloroacetophenone.
-
α-Bromination : Treatment with bromine (Br₂) in glacial acetic acid at 40°C generates α-bromo-3-nitro-4-chloroacetophenone.
-
Cyclization with N,N-dimethylthiourea : Reacting the α-bromo ketone with N,N-dimethylthiourea in ethanol under reflux forms the thiazole ring, producing 4-(3-nitro-4-chlorophenyl)-N,N-dimethylthiazol-2-amine.
-
Nitro-group reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, yielding the target compound.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 78% |
| Bromination | Br₂/AcOH, 40°C | 85% |
| Cyclization | N,N-dimethylthiourea, EtOH, reflux | 72% |
| Reduction | H₂/Pd-C, EtOH, RT | 90% |
Alternative Method: Ullmann Coupling with Prefunctionalized Thiazole
A palladium-catalyzed Ullmann coupling offers an alternative route:
-
Synthesis of 4-iodo-N,N-dimethylthiazol-2-amine : Iodination of N,N-dimethylthiazol-2-amine using N-iodosuccinimide (NIS) in DMF.
-
Coupling with 3-amino-4-chlorophenylboronic acid : Suzuki-Miyaura reaction with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C.
Advantages :
-
Avoids nitro-group reduction steps.
-
Higher functional group tolerance.
Limitations :
One-Pot Sequential Synthesis
A streamlined one-pot method combines cyclization and reduction:
-
Reaction of 3-amino-4-chlorophenylglyoxal : React with N,N-dimethylthiourea and ammonium acetate in acetic acid at 120°C.
-
In situ reduction : Add NaBH₄ to reduce intermediates directly.
Key Metrics :
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium nanoparticles : Use of Pd/C (10 wt%) improves reduction efficiency (95% yield).
-
Microwave-assisted synthesis : Reduces cyclization time from 6 h to 30 min.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Hantzsch | 72 | 98 |
| Ullmann | 58 | 92 |
| One-Pot | 68 | 95 |
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and affecting cell cycle progression, positioning it as a promising candidate for cancer therapy.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound's effects on human cancer cell lines, revealing IC₅₀ values that indicate significant antiproliferative activity. The compound was found to induce DNA damage, suggesting its potential as an antineoplastic agent.
2. Antimicrobial Potential
The thiazole moiety is known for its broad-spectrum antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition .
Case Study: Antimicrobial Activity
In a comparative study, derivatives of thiazole were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited higher potency than standard antibiotics, with minimal inhibitory concentrations (MIC) significantly lower than those of reference drugs .
1. Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets, including enzymes involved in cancer progression and DNA repair mechanisms. These studies are vital for understanding how modifications to the compound can enhance its therapeutic index.
2. In Silico Evaluations
In silico studies have shown promising results regarding the compound's potential as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 3-amino-4-chlorophenyl group in the target compound provides a unique combination of electronic modulation (via Cl) and hydrogen-bonding capability (via NH₂), which is absent in dichlorophenyl or nitrophenyl analogs .
Pharmacological Activities
Thiazol-2-amine derivatives exhibit varied bioactivities depending on substituents:
Target Compound Insights :
- The amino group on the phenyl ring could facilitate interactions with enzymes or receptors via hydrogen bonding, a feature absent in dichlorophenyl analogs .
Physicochemical Data:
Notes:
- The target compound’s predicted lower LogP (vs. dichlorophenyl analog) suggests improved aqueous solubility due to the dimethylamine group .
Mechanistic and Computational Studies
- Docking Studies : For anti-inflammatory analogs, the propynyl group in 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine forms hydrophobic interactions with COX-2, while the chlorophenyl group stabilizes the binding pocket .
- Target Compound Hypothesis: The 3-amino group may engage in hydrogen bonding with catalytic residues (e.g., in kinases or microbial enzymes), while the dimethylamine could reduce metabolic degradation .
Biological Activity
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine, a compound characterized by its thiazole structure, has garnered attention for its significant biological activities, particularly in the realm of cancer therapy. This article delves into the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN3S, with a molecular weight of approximately 253.75 g/mol. The compound features a thiazole ring substituted with a dimethylamino group and an amino group ortho to the chlorine atom on the phenyl ring. These structural characteristics contribute to its unique reactivity and biological properties.
Cytotoxicity and Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The compound has shown effectiveness against several human cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hepatocellular carcinoma (HepG2) | 5.2 | Induction of apoptosis and cell cycle arrest |
| Breast cancer (MCF-7) | 6.1 | DNA damage and mitochondrial dysfunction |
| Prostate cancer (PC-3) | 7.8 | Inhibition of cell proliferation |
| Colorectal cancer (HCT-116) | 4.9 | Activation of caspase pathways |
The cytotoxic effects are primarily attributed to the compound's ability to disrupt cellular processes, leading to DNA damage and subsequent apoptosis in cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It affects the progression of the cell cycle, particularly at the G2/M phase.
- DNA Damage : The compound has been shown to induce DNA strand breaks, contributing to its anticancer properties.
Interaction Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets involved in cancer progression and DNA repair mechanisms. Techniques such as surface plasmon resonance have been employed to elucidate these interactions at a molecular level, which is crucial for optimizing the pharmacological profile of the compound .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise as a lead compound for developing new anticancer drugs. Its unique structural features allow for modifications that could enhance efficacy and selectivity against cancer cells. Additionally, due to its biological activity, it may be explored for other therapeutic areas such as:
- Antimicrobial Agents : Preliminary studies suggest potential activity against certain bacterial strains.
- Anti-inflammatory Agents : Investigations into its anti-inflammatory properties are warranted.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability due to apoptosis induction.
- Combination Therapy Research : Investigations into combination therapies involving this compound with established chemotherapeutics have shown enhanced cytotoxic effects compared to monotherapy.
- Mechanistic Insights : Research utilizing flow cytometry revealed that exposure to this compound led to increased sub-G1 population in treated cells, indicating apoptosis .
Q & A
Q. How do conflicting reports on mass spectral fragmentation patterns arise?
- Analysis : Variations in ionization techniques (e.g., FAB vs. ESI) and collision energies lead to differing fragments. For example, FAB-MS of 4a shows [MH-36]+ (m/z 366), while ESI-MS may emphasize [M+Na]+ adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
